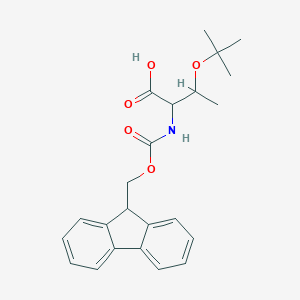

Fmoc-Thr(tBu)-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218229 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-35-0 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic peptide chemistry, the strategic use of protected amino acids is paramount to achieving high-yield, high-purity target peptides. Among the repertoire of building blocks for Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Thr(tBu)-OH holds a critical position. This derivative of threonine is engineered with two key protecting groups that enable its seamless incorporation into a growing peptide chain, while preventing undesirable side reactions. This technical guide provides an in-depth exploration of the use of this compound in peptide synthesis, covering its fundamental role, the significance of its protecting groups, detailed experimental protocols, and potential side reactions.

The Core Principle: Orthogonal Protection in Fmoc/tBu Strategy

The successful application of this compound in SPPS hinges on the principle of orthogonal protection. This strategy employs two different classes of protecting groups that can be removed under distinct chemical conditions.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group shields the α-amino group of the threonine. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step is performed at each cycle of the synthesis to expose the amino group for the subsequent coupling reaction.

-

The tBu (tert-butyl) Group: This group protects the hydroxyl (-OH) functional group on the side chain of threonine. The tBu group is acid-labile and remains intact during the repetitive base-mediated Fmoc deprotection steps. It is cleaved at the final stage of the synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

This orthogonality ensures that the side chain of threonine remains protected throughout the peptide assembly, preventing it from participating in unwanted chemical reactions.

The Significance of the Tert-butyl (tBu) Protecting Group

The hydroxyl group of threonine is nucleophilic and, if left unprotected, can lead to several side reactions during peptide synthesis. The tBu group effectively prevents these by sterically hindering the hydroxyl group and reducing its nucleophilicity. The primary side reactions mitigated by the use of the tBu protecting group include:

-

O-acylation: The unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and termination of the desired linear peptide chain.

-

O-sulfonation: During the final TFA cleavage, particularly when using arginine derivatives with Pmc or Mtr protecting groups, sulfonic acid byproducts can be generated. These can react with the unprotected hydroxyl group of threonine, leading to the formation of O-sulfo-threonine residues[1].

-

Formation of Oxazolidinones: Under certain basic conditions, an unprotected N-terminal threonine residue can undergo an intramolecular cyclization to form a 2-oxazolidinone derivative, which can complicate the synthesis and purification of the target peptide[2].

Data Presentation

While direct quantitative comparisons of coupling efficiency and deprotection kinetics for this compound across various conditions are not extensively tabulated in the literature, the following tables summarize key properties and qualitative performance based on established knowledge in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇NO₅ | |

| Molecular Weight | 397.47 g/mol | [3] |

| Appearance | White to off-white powder | |

| Melting Point | 135-139 °C | [3] |

| Optical Rotation | [α]²⁰/D +16±1°, c = 1% in ethyl acetate |

Table 2: General Solubility of Fmoc-Amino Acids in Common SPPS Solvents

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to excellent for most Fmoc-amino acids. | A polar aprotic solvent that effectively solvates the protected amino acids. Can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection[3][4]. |

| N-Methyl-2-pyrrolidone (NMP) | Good to excellent for most Fmoc-amino acids. | More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF[3][4]. |

| Dichloromethane (DCM) | Limited for many Fmoc-amino acids. | Less polar and generally not a good solvent for Fmoc-amino acids. More commonly used for washing steps. |

Table 3: Comparison of Common Coupling Reagents for this compound Incorporation

| Coupling Reagent | Additive | General Efficiency for Hindered Amino Acids | Notes |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HOAt (1-Hydroxy-7-azabenzotriazole) | Very High | Generally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids like threonine. Rapid coupling times and low racemization. |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | HOBt (1-Hydroxybenzotriazole) | High | A widely used and effective coupling reagent. Slightly less reactive than HATU but a cost-effective choice for many applications. |

| DIC/Oxyma (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | OxymaPure® | High | A carbodiimide-based activation method. The addition of OxymaPure enhances coupling efficiency and suppresses racemization. Considered a safer alternative to benzotriazole-based additives. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | High | A phosphonium salt-based reagent that is also very effective for hindered couplings. |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

-

Main Deprotection: Drain the piperidine solution and add a fresh 20% solution of piperidine in DMF. Agitate for 15-20 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound using HATU

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).

Protocol 3: Final Cleavage and Global Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is an indispensable building block in modern solid-phase peptide synthesis. Its orthogonal protecting group strategy, with the base-labile Fmoc group and the acid-labile tBu group, allows for the efficient and controlled assembly of complex peptides. The use of the tBu group on the threonine side chain is crucial for preventing unwanted side reactions, thereby ensuring the synthesis of the target peptide with high purity and yield. A thorough understanding of the principles of its use, coupled with optimized experimental protocols, is essential for researchers, scientists, and drug development professionals working in the field of peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and practical applications of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical building block in modern peptide synthesis.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-threonine, strategically modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a tert-butyl (tBu) group on the side-chain hydroxyl function. This dual protection scheme is fundamental to its widespread use in Fmoc-based solid-phase peptide synthesis (SPPS), the dominant methodology for the chemical synthesis of peptides.[1] The Fmoc group provides temporary protection of the N-terminus and can be removed under mild basic conditions, while the acid-labile tBu group offers semi-permanent protection of the threonine side-chain, preventing unwanted side reactions during peptide elongation.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₂₃H₂₇NO₅[3] |

| Molecular Weight | 397.46 g/mol [4] |

| Appearance | White to off-white powder |

| Melting Point | ~130 °C |

| Optical Rotation ([α]20/D) | +16 ± 1° (c = 1% in ethyl acetate)[4] |

| CAS Number | 71989-35-0[3][5] |

| EC Number | 276-261-1[4][5] |

| Storage Temperature | 2-8°C[4] |

Chemical Structure

The structural representation of this compound is provided below through its SMILES and InChI strings, which offer a standardized, machine-readable format for its chemical structure.

| Identifier | String |

| SMILES | C--INVALID-LINK----INVALID-LINK--C(O)=O[4] |

| InChI | 1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1[4] |

Experimental Protocols in Solid-Phase Peptide Synthesis

This compound is a cornerstone of SPPS. The following protocols provide a detailed methodology for its incorporation into a growing peptide chain.

General Workflow of Fmoc-SPPS

The iterative process of extending a peptide chain using Fmoc-amino acids on a solid support is depicted in the workflow diagram below.

Detailed Methodologies

2.2.1. Fmoc-Deprotection

This procedure details the removal of the N-terminal Fmoc group from the resin-bound peptide.

-

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

-

Procedure:

-

To the peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 7 minutes at room temperature.[6]

-

Drain the solution from the reaction vessel.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.[6]

-

2.2.2. Coupling of this compound using HCTU

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) is a highly efficient coupling reagent.[7][8][9]

-

Reagents:

-

This compound (4 equivalents relative to resin loading)

-

HCTU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve this compound and HCTU in DMF.

-

Add the base (DIPEA or 2,4,6-Collidine) to the solution to activate the amino acid. The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 15-60 minutes at room temperature. Longer coupling times may be necessary for sterically hindered residues.[6]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

2.2.3. Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups.

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Water

-

-

Procedure:

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).[10]

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Application in Drug Development: Synthesis of Conantokin-T

This compound is an essential building block in the synthesis of numerous therapeutic peptides. A notable example is Conantokin-T , a 21-amino acid peptide isolated from the venom of the cone snail Conus tulipa.[11] Conantokins are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[12][13][14]

Conantokin-T and the NMDA Receptor Signaling Pathway

The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system. Its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. Conantokin-T exerts its therapeutic potential by inhibiting the NMDA receptor-mediated influx of calcium ions (Ca²⁺) into neurons.[11][13]

The signaling pathway affected by Conantokin-T is illustrated below.

By blocking the NMDA receptor, Conantokin-T and its analogs can mitigate the downstream effects of excessive glutamate signaling, including the activation of calcium-dependent enzymes like CaMKII and subsequent changes in gene expression.[15] This mechanism of action makes conantokins promising leads for the development of drugs to treat conditions such as epilepsy, chronic pain, and neurodegenerative diseases.[15] The chemical synthesis of Conantokin-T and its variants, which often involves the incorporation of threonine residues, relies heavily on the use of this compound.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. This compound [himedialabs.com]

- 4. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. severnbiotech.com [severnbiotech.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Conantokin-T, a naturally peptidic NMDA receptor antagonist - Creative Peptides [creative-peptides.com]

- 12. Kinetic and mechanistic characterization of NMDA receptor antagonism by replacement and truncation variants of the conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conantokin - Wikipedia [en.wikipedia.org]

- 14. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(tBu)-OH, chemically known as N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its strategic application of orthogonal protecting groups—the base-labile Fmoc group for the α-amino function and the acid-labile tert-butyl group for the threonine side-chain hydroxyl—affords precise control during the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and a detailed methodology for its application in peptide synthesis, catering to the needs of researchers and professionals in drug development and biochemical research.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₂₃H₂₇NO₅[1][2][3][4] |

| Molecular Weight | 397.46 g/mol [1][2][5] |

| CAS Number | 71989-35-0[1][2][3][4][5] |

| Appearance | White to off-white crystalline powder[2][6] |

| Melting Point | 125 - 135 °C[6] |

| Optical Rotation ([α]D²⁰) | +16 ± 2° (c=1 in EtOAc)[6] |

| Purity | ≥99% (typically by HPLC) |

| Storage Conditions | 2–8 °C in a sealed container |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in the Fmoc/tBu strategy of SPPS. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

Experimental Protocol: Coupling of this compound

This protocol outlines a representative procedure for the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine on a 0.1 mmol scale.

Materials:

-

Resin with N-terminal deprotected peptide (0.1 mmol)

-

This compound

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel for manual or automated synthesis

Procedure:

-

Resin Preparation:

-

The peptide-resin from the previous cycle should have its Fmoc group removed, yielding a free amine. This is typically achieved by treating the resin twice with a 20% piperidine in DMF solution (for 5 and 10 minutes respectively).

-

Wash the deprotected peptide-resin thoroughly with DMF (5-6 times) to remove residual piperidine.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (e.g., 4 equivalents, ~0.4 mmol, ~159 mg) and an activating agent such as HBTU (e.g., 3.9 equivalents, ~0.39 mmol, ~148 mg) in DMF (e.g., 2 mL).

-

Add a base, typically DIPEA (e.g., 8 equivalents, ~0.8 mmol, ~139 µL), to the amino acid solution.

-

Allow the activation to proceed for a few minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the washed peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

-

-

Washing:

-

After the coupling period, drain the reaction solution from the vessel.

-

Wash the peptide-resin extensively with DMF (5-6 times) to remove any unreacted reagents and by-products.

-

A final wash with DCM can be performed to prepare the resin for the next deprotection step or for storage.

-

-

Monitoring the Coupling (Optional):

-

A small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a successful coupling reaction.

-

Upon completion of the washing step, the resin is ready for the N-terminal Fmoc deprotection of the newly added threonine residue, followed by the coupling of the subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the entire peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing the acid-labile side-chain protecting groups, including the tert-butyl group from the threonine residue. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides for research and therapeutic development. Its well-defined chemical properties and reliability in the standardized Fmoc/tBu SPPS protocol make it a cornerstone for the creation of complex peptide molecules. The provided data and protocols serve as a foundational guide for the effective utilization of this compound in laboratory settings.

References

- 1. peptide.com [peptide.com]

- 2. FMOC-O-tert-Butyl-L-threonine - Safety Data Sheet [chemicalbook.com]

- 3. severnbiotech.com [severnbiotech.com]

- 4. anaspec.com [anaspec.com]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Synthesis [bio-protocol.org]

The Tert-Butyl (tBu) Protecting Group for Threonine Side Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (tBu) protecting group is a cornerstone in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its strategic use in masking the hydroxyl functionality of threonine residues is critical for the successful synthesis of complex peptides and is integral to the development of peptide-based therapeutics. This technical guide provides an in-depth overview of the tBu protecting group for threonine side chains, including quantitative data on its application, detailed experimental protocols, and a visual representation of its role in solid-phase peptide synthesis.

Core Concepts of tBu Protection for Threonine

In the realm of solid-phase peptide synthesis (SPPS), protecting reactive amino acid side chains is paramount to prevent unwanted side reactions during peptide chain elongation. The hydroxyl group of threonine is a nucleophile that, if left unprotected, can undergo acylation or other modifications. The tBu group serves as a bulky, acid-labile ether protecting group for this hydroxyl function.

The utility of the tBu group in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection forms a robust orthogonal protection scheme.[1][2] This orthogonality is the key to its widespread use: the Fmoc group can be selectively removed with a base (commonly piperidine) at each step of peptide elongation, while the tBu group remains intact on the threonine side chain.[1] The tBu group is then typically removed during the final step of peptide synthesis, which involves cleavage of the peptide from the solid support using a strong acid, most often trifluoroacetic acid (TFA).[3][4]

Data Presentation

Synthesis of Fmoc-Thr(tBu)-OH

The preparation of this compound is a crucial first step for its incorporation into peptide synthesis. Various synthetic routes have been reported with differing yields.

| Starting Material | Key Reagents | Reported Yield | Reference |

| L-Threonine | Thionyl chloride, Methanol, Isobutene, Sulfuric acid, Fmoc-OSu | Not specified in a single sequence; multi-step process. | [5] |

| Z-Thr(tBu)-OH | H₂, Pd/C, Fmoc-OSu | 86.4% for the final step (Fmoc protection). | [6] |

| Fmoc-Thr-OH | Isobutylene, Sulfuric acid | Not explicitly stated for this direct reaction. | |

| (2R, 3S)-4,4,4-trifluoro-threonine derivative | Multi-step synthesis | ~30% overall yield for the protected fluorinated analog. | [7] |

| D-allothreonine | H₂SO₄, 2-methylpropene, Fmoc protection | 8% overall yield for the protected allo-threonine derivative. | [8] |

Cleavage and Deprotection of Thr(tBu)

The removal of the tBu group from the threonine side chain is accomplished by acidolysis. The efficiency of this process and the potential for side reactions are dependent on the composition of the cleavage cocktail and the reaction conditions.

| Cleavage Cocktail Composition | Conditions | Observations and Efficacy | Reference |

| TFA / H₂O / TIS (95:2.5:2.5) | Room Temperature, 1-2 hours | Standard and effective for most sequences.[3] | [3] |

| TFA / Thioanisole / EDT / Anisole (90:5:3:2) (Reagent R) | Room Temperature, 2-8 hours | Recommended for complex peptides and those with sensitive residues. | [4] |

| TFA / TFMSA / TIS / H₂O (89:1:2.5:7.5) | Room Temperature, 30 minutes | Increased acidity leads to faster cleavage but may increase side reactions. | [3] |

| Two-step: 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min | Room Temperature | Optimized to mitigate S-tert-butylation of Cysteine by scavenging tBu cations. Incomplete removal of tBu from Thr can occur with reduced TFA content. | [3] |

| 2. Addition of TFA to 80% for 150 min | |||

| 0.1 N HCl in Hexafluoroisopropanol (HFIP) | Room Temperature, 4 hours | A TFA-free alternative for cleavage and deprotection. | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Z-Thr(tBu)-OH

This protocol outlines the final step in one synthetic route to this compound.

Materials:

-

Z-Thr(tBu)-OH

-

Methanol

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas supply

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Acetone

-

Water

-

Sodium carbonate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Hydrogenation (Removal of Z group):

-

In a three-necked flask, dissolve Z-Thr(tBu)-OH (96g) in methanol (800 mL).

-

Add 5% Pd/C (8.3g).

-

React the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain H-Thr(tBu)-OH. The yield is assumed to be quantitative for the next step.[6]

-

-

Fmoc Protection:

-

In a beaker, dissolve the obtained H-Thr(tBu)-OH (54g) in a mixture of acetone (500 mL) and water (300 mL).

-

Add sodium carbonate (41.4g) to the solution.

-

Add Fmoc-OSu (105g) and stir the reaction mixture until completion.

-

Extract the product with ethyl acetate (1000 mL).

-

Wash the organic layer with water (300 mL) and saturated brine solution (300 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Crystallize the product from petroleum ether to obtain this compound. A reported yield for a similar procedure is 86.4%.[6]

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound

This protocol describes a single coupling cycle in an Fmoc-based SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage and Deprotection of a Peptide Containing Thr(tBu)

This protocol outlines the final cleavage of the peptide from the resin and the removal of the tBu protecting group.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 1-3 hours. The reaction time may need to be optimized depending on the peptide sequence.[4]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.

-

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating Thr(tBu).

Conclusion

The tert-butyl protecting group for the threonine side chain is an indispensable tool in the synthesis of peptides for research and drug development. Its stability under basic conditions and lability in strong acid provides the necessary orthogonality for the widely used Fmoc-based solid-phase peptide synthesis. A thorough understanding of the quantitative aspects of its introduction and cleavage, as well as adherence to optimized experimental protocols, is essential for maximizing peptide yield and purity. The careful selection of cleavage cocktails and scavengers is particularly critical to mitigate side reactions, ensuring the integrity of the final peptide product.

References

- 1. benchchem.com [benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. CN109232321A - A kind of this compound preparation method - Google Patents [patents.google.com]

- 6. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 7. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, and a thorough experimental protocol for its application in the synthesis of custom peptides, a cornerstone of modern drug discovery and development.

Core Compound Data

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the N-terminal Fmoc group under basic conditions while the acid-labile tBu group remains intact.

| Property | Value | Reference |

| CAS Number | 71989-35-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₇NO₅ | [1][2][4] |

| Molecular Weight | 397.46 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% (HPLC) | [2][5] |

| Storage | 2-8°C |

Major Suppliers

A variety of chemical suppliers offer this compound, ensuring its availability for research and manufacturing purposes. The following table lists some of the major suppliers and their corresponding product numbers.

| Supplier | Product Number(s) |

| MedChemExpress | HY-W007706 |

| ChemScene | CS-W007706 |

| Aapptec Peptides | FAA113 |

| PolyOrg, Inc. | 06-2008 |

| Sigma-Aldrich (Merck) | 47622, 852000 |

| AltaBioscience | FAA17 |

| Molsyns Research | MRL-SC01018 |

| BLD Pharm | BD135896 |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating a threonine residue using this compound. This protocol is based on the well-established Fmoc/tBu chemistry.

Materials and Reagents:

-

This compound and other required Fmoc-protected amino acids

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage cocktail, e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the last coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment of 10-20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

The Fmoc-amino acid to be coupled (in this case, this compound) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

This activation mixture is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure (Step 2).

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on threonine) are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key logical steps in the application of this compound within the context of solid-phase peptide synthesis.

References

Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-Thr(tBu)-OH, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is essential for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids, such as this compound, directly impacts the efficiency of peptide synthesis. Inadequate solubility can lead to several challenges, including:

-

Poor reaction kinetics: Incomplete dissolution of the amino acid derivative can slow down the coupling reaction, leading to lower yields.

-

Incomplete coupling: If the activated amino acid is not fully solubilized, it may not be readily available to react with the free amine on the growing peptide chain, resulting in deletion sequences.

-

Aggregation: Poorly soluble protected amino acids can contribute to the aggregation of the growing peptide chain on the solid support, further hindering reaction efficiency.

The choice of solvent is therefore a critical consideration in SPPS. N,N-Dimethylformamide (DMF) is a widely used solvent due to its excellent solvating properties for a broad range of protected amino acids. However, other solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) are also employed, either as alternatives or as co-solvents to address specific solubility challenges.

Solubility Data for this compound

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of qualitative statements from various suppliers and some specific quantitative values provides a useful solubility profile.

| Solvent | Abbreviation | Quantitative Solubility | Qualitative Solubility |

| N,N-Dimethylformamide | DMF | Not specified | Generally described as soluble. One source indicates it is "clearly soluble" at 0.5 M (25 mmole in 50 ml). |

| Dimethyl sulfoxide | DMSO | 100 mg/mL[1] | Soluble[1] |

| N-Methyl-2-pyrrolidone | NMP | Not specified | Often used as an alternative to DMF, suggesting good solubility for many Fmoc-amino acids. |

| Dichloromethane | DCM | Not specified | Soluble |

| Chloroform | CHCl₃ | Not specified | Soluble |

| Ethyl Acetate | EtOAc | Not specified | Soluble |

| Acetone | (CH₃)₂CO | Not specified | Soluble |

Note: The solubility of Fmoc-amino acids can be influenced by factors such as the purity of the solvent, temperature, and the specific crystalline form of the solute. It is always recommended to perform a small-scale solubility test before committing to a large-scale synthesis.

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining the solubility of Fmoc-amino acids is crucial for consistent results in peptide synthesis. The following is a detailed gravimetric method, which is a common and reliable technique for this purpose.

Principle

The gravimetric method determines solubility by creating a saturated solution of the solute in a specific solvent at a given temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Materials and Equipment

-

This compound

-

High-purity organic solvents (DMF, DMSO, NMP, DCM, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed, solvent-resistant weighing dishes or vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that some undissolved material remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure undissolved solid is still present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical for accurate results.

-

-

Gravimetric Analysis:

-

Dispense a precise volume of the filtered, saturated solution into a pre-weighed weighing dish or vial. Record the exact volume.

-

Place the weighing dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 40-50 °C).

-

Once the solvent has completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty weighing dish from the final constant weight.

-

The solubility can then be expressed in various units, such as mg/mL or g/L, by dividing the mass of the solute by the volume of the saturated solution that was evaporated.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of saturated solution in mL)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with the necessary information to effectively utilize this compound in their peptide synthesis endeavors. By understanding its solubility characteristics and employing standardized methods for its determination, scientists can optimize their synthetic protocols, leading to improved peptide quality and yields.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, is an essential amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its application is fundamental in the development of peptide-based therapeutics and research reagents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (tBu) protecting group on the threonine side chain hydroxyl group offer an orthogonal protection strategy, allowing for the selective deprotection and sequential addition of amino acids to a growing peptide chain.

This in-depth technical guide provides comprehensive safety and handling precautions for this compound, tailored for laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[1] Potential hazards, although minimal, may include:

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[2][3]

-

Eye Contact: May cause eye irritation.[2]

Some suppliers classify the substance as very toxic to aquatic life with long-lasting effects.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71989-35-0 | [4][5] |

| EC Number | 276-261-1 | [4][5] |

| Molecular Formula | C23H27NO5 | [2][5] |

| Molecular Weight | 397.46 g/mol | [5] |

| Appearance | White to off-white powder/solid | N/A |

| Odor | Characteristic | [4] |

| Melting Point/Freezing Point | No data available | N/A |

| Boiling Point and Boiling Range | Undetermined | [4] |

| Flash Point | Not applicable | [4] |

| Flammability (solid, gas) | Not applicable | [4] |

| Explosive Limits | Not determined | [4] |

| Vapor Pressure | Not determined | [4] |

| Density | Not determined | [4] |

| Solubility | No data available | N/A |

| pH | Not determined | [4] |

| Decomposition Temperature | Not determined | [4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the quality of this compound and ensuring the safety of laboratory personnel.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

-

If user operations generate dust, use local exhaust ventilation to keep airborne levels below recommended exposure limits.[2]

-

Provide an eyewash station and safety shower in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in the table below.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[2] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber). | Prevents skin contact.[5] |

| Lab coat or other protective clothing. | Protects skin and personal clothing from contamination.[2] | |

| Respiratory Protection | NIOSH-approved dust respirator (e.g., N95) if dust is generated. | Prevents inhalation of airborne particles.[2][5] |

Handling Procedures

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[1][5]

-

Recommended storage temperature is 2-8 °C.[5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow the procedures outlined below.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Avoid breathing dust.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.[2][5]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash off with soap and plenty of water.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |

Fire Fighting and Disposal Considerations

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards Arising from the Chemical: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[2]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.[5]

-

Do not dispose of with household garbage.[4]

-

Contact a licensed professional waste disposal service to dispose of this material.[6]

-

Contaminated packaging should be disposed of as unused product.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Specific parameters may need to be optimized based on the peptide sequence and the solid support used.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Reaction vessel with a sintered glass frit

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) is desired. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tBu group from the threonine residue.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen or argon gas stream

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Add cold diethyl ether to the filtrate to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Experimental Workflow: SPPS Coupling Cycle

Caption: A typical experimental workflow for a single coupling cycle in SPPS using this compound.

References

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc/tBu Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the orthogonal protection strategy employing 9-fluorenylmethoxycarbonyl (Fmoc) for temporary Nα-amino protection and tert-butyl (tBu) based groups for permanent side-chain protection. This methodology, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a robust and versatile approach for the construction of complex peptides.

The Core Principle of Orthogonality

In the realm of chemical synthesis, "orthogonality" refers to the selective removal of a specific class of protecting groups in the presence of others, which remain intact.[1] This is achieved by utilizing protecting groups that are labile under distinct chemical conditions.[1] The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is cleaved under conditions that leave the acid-labile tBu-based side-chain protecting groups unaffected.[2] This allows for the iterative deprotection of the Nα-amino group for chain elongation, followed by the simultaneous removal of the side-chain protecting groups and cleavage of the peptide from the solid support in a single final step.[1]

Caption: Principle of Orthogonal Protection in Fmoc/tBu SPPS.

The Fmoc/tBu Strategy: Key Components

This strategy relies on the differential stability of the Nα- and side-chain protecting groups.

-

Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is employed for the temporary protection of the α-amino group of the amino acids.[1] It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine.[1][3]

-

Side-Chain Protection: Acid-labile groups derived from the tert-butyl cation are used for the "permanent" protection of reactive amino acid side chains.[1] These include tert-butyl (tBu) ethers for serine and threonine, tert-butyl (tBu) esters for aspartic and glutamic acids, and tert-butyloxycarbonyl (Boc) for lysine and tryptophan.[1][4] The trityl (Trt) group is also commonly used for cysteine, histidine, asparagine, and glutamine.[5]

Data Presentation: Protecting Group Lability

The selection of an appropriate orthogonal set is dictated by the specific chemical conditions required for their removal.

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Condition | Orthogonality to Fmoc/tBu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-Amino | 20% Piperidine in DMF | - |

| tert-Butoxycarbonyl | Boc | Side-Chain Amine (Lys, Trp) | Trifluoroacetic Acid (TFA) | Orthogonal |

| tert-Butyl | tBu | Side-Chain Hydroxyl/Carboxyl | Trifluoroacetic Acid (TFA) | Orthogonal |

| Trityl | Trt | Side-Chain Amide/Sulfhydryl | Trifluoroacetic Acid (TFA) | Orthogonal |

| Allyloxycarbonyl | Aloc | Side-Chain Amine | Pd(0) catalyst | Fully Orthogonal |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Side-Chain Amine | 2% Hydrazine in DMF | Fully Orthogonal |

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc/tBu strategy is predominantly used in Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is covalently attached to an insoluble resin support.

Caption: Generalized workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

-

Resin Preparation: Place the peptide-resin from the previous cycle into a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1] Drain the solution. Repeat the piperidine treatment for another 5-10 minutes.[1]

-

Washing: Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[1] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

-

Post-Coupling Wash: Wash the resin with DMF (3 x 1 min) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. Wash with DMF.

-

Cycle Repetition: The cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[6]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail tailored to the peptide sequence. The composition of the cocktail includes TFA to cleave the acid-labile protecting groups and scavengers to trap the reactive carbocations generated during this process.[7]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[6] Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[6]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Typical Cleavage Cocktails

| Cocktail Components | Ratio (v/v) | Scavenger Function | Target Residues |

| Reagent K [6] | |||

| TFA / Phenol / Water / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 | Cation scavengers | General purpose, good for peptides with Arg, Trp, Cys, Met |

| TFA / TIS / Water | 95 / 2.5 / 2.5 | Reduces Trt, Pbf cations | Peptides without Trp, Cys, Met |

| TFA / EDT / TIS / Water | 94 / 2.5 / 1 / 2.5 | Scavenges Trt cations | Peptides with Cys(Trt) |

| TFA / Water [8] | 95 / 5 | - | Peptides with only Boc and tBu groups |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Signaling Pathways and Mechanisms

Fmoc Deprotection Mechanism

The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction.[3] A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[3] The piperidine then acts as a nucleophile to trap the reactive DBF intermediate.[3]

Caption: Mechanism of Fmoc deprotection by piperidine.

tBu-Based Group and Resin Cleavage Mechanism

The removal of tBu-based side-chain protecting groups and the cleavage of the peptide from most resins (like Wang resin) occur via an acid-catalyzed mechanism, typically using TFA.[7] The acid protonates the ester or ether linkage, facilitating the formation of a stable tert-butyl cation and the release of the deprotected functional group.[9]

Caption: Acid-catalyzed cleavage of tBu-based protecting groups.

Quantitative Data on Reaction Kinetics

The efficiency of the deprotection steps is critical for the overall success of peptide synthesis.

Data Presentation: Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base concentration.

| Piperidine Concentration in DMF (% v/v) | Time for >99% Deprotection | Reference |

| 1% | > 5 minutes | [10] |

| 2% | ~ 5 minutes | [10] |

| 5% | < 3 minutes | [10] |

| 20% | < 3 minutes | [10] |

Data based on RP-HPLC analysis of Fmoc-Val-OH deprotection in solution.[10]

Potential Side Reactions and Mitigation

While robust, the Fmoc/tBu strategy is not without potential pitfalls. Awareness of these side reactions is crucial for synthesizing high-purity peptides.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly during base-catalyzed Fmoc deprotection.[11] This can lead to racemization and the formation of β-aspartyl peptides.[11]

-

Mitigation: Using a weaker base for deprotection, adding HOBt to the piperidine solution, or employing specialized side-chain protecting groups for Asp can minimize this side reaction.[12]

-

-

Racemization: Cysteine and histidine residues are particularly prone to racemization during the activation step of coupling.

-

Mitigation: The choice of coupling reagents and the avoidance of excess base (like DIPEA) are critical.[12] Using pre-formed active esters or acidic/neutral coupling conditions can suppress racemization.

-

-

Diketopiperazine Formation: The dipeptide at the N-terminus of the growing chain can cyclize to form a diketopiperazine, leading to chain termination. This is most common after the coupling of the second amino acid.

-

Mitigation: This can be minimized by coupling the first two amino acids as a pre-formed dipeptide.[12]

-

-

Modification by Scavengers: During final cleavage, reactive side chains like tryptophan can be modified by cations if not properly scavenged.[7]

Conclusion

The orthogonal Fmoc/tBu protection strategy is a powerful and widely adopted methodology in solid-phase peptide synthesis. Its reliance on mild base for iterative deprotection and strong acid for final cleavage provides a versatile framework for the synthesis of a vast array of peptides. A thorough understanding of its core principles, experimental protocols, and potential side reactions, as outlined in this guide, is essential for researchers and drug development professionals to successfully synthesize complex and high-purity peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the linchpin of modern Solid-Phase Peptide Synthesis (SPPS).[1] Its widespread adoption is a testament to the chemical elegance and practicality of a strategy that hinges on mild reaction conditions and high efficiency.[1] This technical guide delves into the core principles of Fmoc-SPPS, offering a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to inform and empower researchers in their peptide synthesis endeavors.

The Core Principle: Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a technique where a peptide is assembled amino acid by amino acid while being covalently attached to an insoluble solid support.[2][3] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[4][5]

The success of SPPS relies on a strategy of temporary and permanent protecting groups. The α-amino group of the incoming amino acid is temporarily protected to prevent self-polymerization.[6] Reactive side chains of amino acids are protected by permanent groups that are removed only at the end of the synthesis.[3][6]

The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme .[1][6][] This means that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1][]

-

Temporary Nα-Protection: The Fmoc group is base-labile, meaning it is removed under mild basic conditions.[1][8][9]

-

Permanent Side-Chain Protection & Resin Linkage: The side-chain protecting groups (e.g., tBu, Trt, Boc) and the bond linking the peptide to the resin are acid-labile, requiring strong acid for cleavage.[1][6][]

This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which relies on graded acid lability for the removal of temporary and permanent protecting groups.[1][][11] The repeated use of strong acid in the Boc method can lead to the degradation of sensitive peptide sequences.[6][]

The Chemistry of the Fmoc Group

The 9-fluorenylmethoxycarbonyl group is introduced to the α-amino group of an amino acid, forming a stable carbamate.[2] This protection is robust under the acidic and neutral conditions used for peptide coupling.[8][12]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. It is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][8] The deprotection proceeds via a β-elimination mechanism:

-

Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[4][13]

-

β-Elimination: This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates.[12][13]

-

DBF Scavenging: The highly reactive DBF is trapped by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide.[6][13][14]

This deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[][8] This allows for precise tracking of the reaction's completion.

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow

The synthesis of a peptide using the Fmoc strategy is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[3]

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Advantages of the Fmoc Strategy

The Fmoc-based approach has become the dominant method for SPPS due to several key advantages over the Boc strategy.[6][]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF)[][9] | Strong acid (e.g., Trifluoroacetic acid - TFA)[] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (requires stronger acid, e.g., HF)[9] |

| Final Cleavage | Strong acid (TFA)[2][6] | Very strong acid (HF)[6][9] |